2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a dimethyl group, and an imidazoindazole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The imidazoindazole core is then constructed through a series of cyclization reactions under specific conditions, often involving palladium-catalyzed amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the benzodioxole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but differs in the rest of the structure.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Contains a similar benzodioxole group but has an acrylaldehyde functional group.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YL)-4,4-DIMETHYL-6-PHENYL-1H,4H,5H,6H-IMIDAZO[4,5-E]INDAZOLE is unique due to its imidazoindazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4,4-dimethyl-6-phenyl-3,5-dihydroimidazo[4,5-e]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-23(2)11-17-16(12-24-27(17)15-6-4-3-5-7-15)20-21(23)26-22(25-20)14-8-9-18-19(10-14)29-13-28-18/h3-10,12H,11,13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPBVSCVZRAXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1NC(=N4)C5=CC6=C(C=C5)OCO6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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